![molecular formula C10H11ClN2O2 B1377909 2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride CAS No. 1375474-13-7](/img/structure/B1377909.png)

2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride

Overview

Description

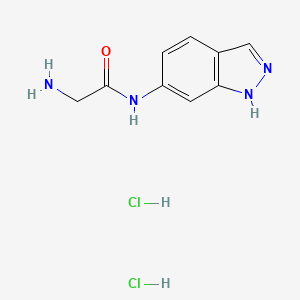

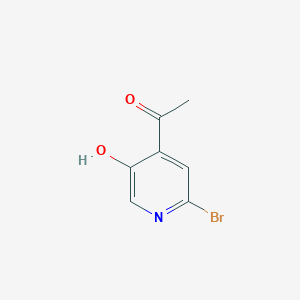

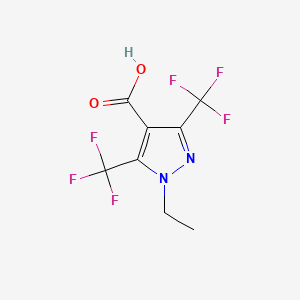

“2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1375474-13-7 . It has a molecular weight of 226.66 . The IUPAC name for this compound is [(3-cyanobenzyl)amino]acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride” is 1S/C10H10N2O2.ClH/c11-5-8-2-1-3-9(4-8)6-12-7-10(13)14;/h1-4,12H,6-7H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the cyanophenyl, methyl, amino, and acetic acid groups.Physical And Chemical Properties Analysis

“2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Characterization

- Metal Complexes for Antioxidant and Enzyme Inhibition : Research has shown the synthesis of Schiff base ligands from amino acids, which are used to create metal complexes. These complexes, particularly the zinc complex, demonstrated significant xanthine oxidase inhibitory activity, suggesting potential for managing conditions like gout or hyperuricemia (Ikram et al., 2015).

- Heterocyclic Compounds for Antimicrobial Activities : The use of 2-arylhydrazononitriles as synthons for preparing new heterocyclic substances showed promising antimicrobial activities against various bacteria and yeast, indicating the potential for developing new antibiotics (Behbehani et al., 2011).

Biological Evaluations

- Antimicrobial and Antioxidant Agents : Synthesis of new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives from 2-arylhydrazononitriles showcased strong antimicrobial activities, demonstrating the versatility of this compound in creating bioactive molecules (Behbehani et al., 2011).

- Cancer Research : Studies on various derivatives have explored the synthesis of compounds with potential anticancer activities. These efforts aim at finding novel therapeutic agents through structural modifications and biological evaluations (Ying-xiang, 2007).

Chemical Synthesis Optimization

- Synthesis Optimization for Pharmaceutical Intermediates : Research into optimizing the synthesis processes of related compounds has led to more efficient, economical, and high-yield methods. Such optimizations are crucial for industrial-scale production, underscoring the importance of this compound in pharmaceutical manufacturing (Guo-hua, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[(3-cyanophenyl)methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-5-8-2-1-3-9(4-8)6-12-7-10(13)14;/h1-4,12H,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFDOVBYPGOBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)